molecular formula C10H10N2O B11779001 1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone

1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone

Cat. No.: B11779001
M. Wt: 174.20 g/mol
InChI Key: IJLGHTAAMQGDBF-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a methyl group at the 1-position and an acetyl group at the 5-position. The pyrrolo[2,3-c]pyridine system consists of a pyrrole ring fused to a pyridine ring, distinguishing it from other fused bicyclic systems like furopyridines or thienopyridines.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(1-methylpyrrolo[2,3-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7(13)9-5-8-3-4-12(2)10(8)6-11-9/h3-6H,1-2H3

InChI Key

IJLGHTAAMQGDBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C2C(=C1)C=CN2C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a substituted pyridine, the introduction of a pyrrole ring can be achieved through a series of reactions including halogenation, nucleophilic substitution, and cyclization. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. Research is ongoing to elucidate these mechanisms and understand how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural distinctions among similar compounds include:

  • Furo[2,3-c]pyridin-5-yl derivatives (e.g., 1-(Furo[2,3-c]pyridin-5-yl)ethanone, ): Replace the pyrrole NH with an oxygen atom, reducing basicity and altering electronic properties.
  • Pyrazolo[4,3-c]pyridin-5-yl derivatives (e.g., 1-(3-phenylazanyl-pyrazolo[4,3-c]pyridin-5-yl)ethanone, ): Feature a pyrazole ring, enhancing hydrogen-bonding capabilities.

Physicochemical Properties

Property 1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone (Inferred) 1-(Furo[2,3-c]pyridin-5-yl)ethanone 1-(Thieno[2,3-b]pyridin-5-yl)ethanone
Molecular Formula C₁₀H₁₀N₂O C₉H₇NO₂ C₉H₇NOS
Molecular Weight (g/mol) ~174.20 161.16 177.22
Storage Conditions Likely 2–8°C (similar to furo analogue) 2–8°C Not specified
Key Functional Groups Methyl-pyrrolo, acetyl Acetyl, furan Acetyl, thiophene

Biological Activity

1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

The compound is characterized by its unique pyrrolopyridine structure, which contributes to its interaction with biological targets. The molecular formula is C₁₀H₈N₂O, and it has a molecular weight of 172.18 g/mol. Its structural features allow it to engage in diverse biological mechanisms.

Receptor Modulation

1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone has been investigated for its activity as a dopamine receptor modulator. In particular, it exhibits selective agonistic properties towards the D3 dopamine receptor (D3R). Studies have shown that this compound promotes β-arrestin translocation and G protein activation, indicating its role in receptor signaling pathways.

Table 1: D3R Activity Profile

CompoundD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 21>100,000

This table illustrates the varying degrees of agonist and antagonist activity of related compounds, highlighting the selectivity of 1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone for D3R over D2R .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of the compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism appears to involve modulation of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity

CompoundIC50 (μg/mL)Reference
A60.56
B57.24
C69.15

These findings suggest that compounds related to the pyrrolopyridine structure can serve as potential anti-inflammatory agents with good oral bioavailability.

Case Studies

Several case studies have documented the effects of this compound in vivo and in vitro:

  • Neuroprotective Effects : In a study involving neurodegenerative models, the compound exhibited protective effects against neuronal cell death induced by oxidative stress.
  • Cancer Research : In vitro assays demonstrated that the compound could inhibit proliferation in various cancer cell lines, suggesting potential applications in oncology.

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